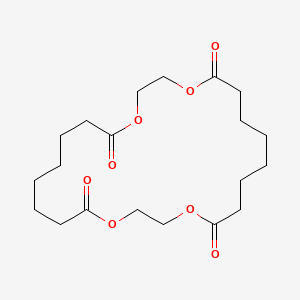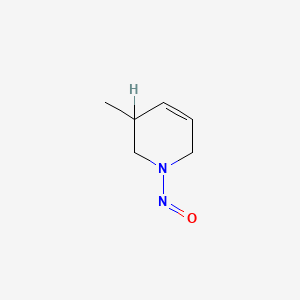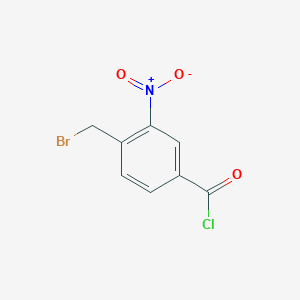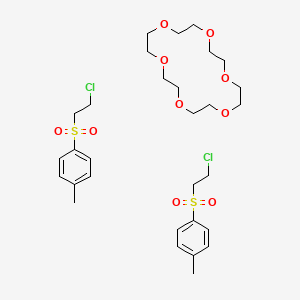![molecular formula C13H12N2O B14449929 Methanone, [2-(methylamino)-3-pyridinyl]phenyl- CAS No. 79574-77-9](/img/structure/B14449929.png)
Methanone, [2-(methylamino)-3-pyridinyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- is a chemical compound with the molecular formula C14H13NO It is known for its unique structure, which includes a pyridine ring substituted with a methylamino group and a phenyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(methylamino)-3-pyridinyl]phenyl- typically involves the reaction of 2-(methylamino)-3-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by oxidation to form the desired methanone compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Methanone, [2-(methylamino)-3-pyridinyl]phenyl- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methanone, [2-(methylamino)-3-pyridinyl]phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, [2-(methylamino)phenyl]phenyl-: Similar structure but lacks the pyridine ring.
(2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone: Contains a fluorine and nitro group, offering different reactivity and properties.
Uniqueness
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
| 79574-77-9 | |
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
[2-(methylamino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-14-13-11(8-5-9-15-13)12(16)10-6-3-2-4-7-10/h2-9H,1H3,(H,14,15) |
Clave InChI |
GNWZQTXJTRYBKV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











